molecular formula C58H94O25 B190783 Chrysanthellin A CAS No. 73039-13-1

Chrysanthellin A

Katalognummer: B190783
CAS-Nummer: 73039-13-1
Molekulargewicht: 1191.3 g/mol
InChI-Schlüssel: IBEZGTWSSFFKNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chrysanthellin A is a triterpenoid saponin primarily isolated from Chrysanthellum americanum (syn. C. indicum), a plant traditionally used in West African medicine for digestive disorders . Structurally, it belongs to the oleanane-type saponins, characterized by a glycosylated oleanolic acid backbone. This compound and its analog, Chrysanthellin B, are distinguished by their sugar moieties: this compound contains a unique glycosylation pattern that may influence its bioavailability and biological activity . While this compound has been implicated in bile acid transport modulation (e.g., inhibition of OATP1B1, a hepatic transporter) , its most studied role is in carbohydrate metabolism regulation, particularly α-glucosidase inhibition .

Vorbereitungsmethoden

Structural Characteristics of Chrysanthellin A

This compound belongs to the oleanane-type triterpenoid saponin family, with a molecular weight of 1,191.3 g/mol . Its structure comprises a 30-carbon aglycone core (oleanolic acid derivative) esterified with a branched pentasaccharide chain. Key structural features include:

PropertyValue
Molecular FormulaC₅₈H₉₄O₂₅
Molecular Weight1,191.3 g/mol
Glycosidic CompositionXylose, Rhamnose, Glucose
Melting Point257–259°C (with decomposition)

The glycosidic chain is attached at the C-28 position of the aglycone, contributing to its amphiphilic properties and bioactivity .

Extraction Methods

Solvent Selection and Primary Extraction

This compound is typically extracted from dried aerial parts of Chrysanthellum indicum using polar solvents. Ethanol (95%) is the most effective solvent due to its ability to solubilize both glycosidic and aglycone moieties .

Protocol :

  • Plant Material Preparation : Dried plant material (1.5 kg) is ground to a fine powder.

  • Percolation : The powder is percolated with 95% ethanol (6 L) for 14 days at room temperature.

  • Concentration : The ethanolic extract is filtered and concentrated under reduced pressure at 40°C using a rotary evaporator .

Fractionation via Liquid-Liquid Partitioning

The crude extract is fractionated to remove non-polar impurities and enrich saponins:

StepSolventPurpose
Defattingn-HexaneRemove lipids and waxes
PartitionChloroformExtract medium-polarity compounds
EnrichmentEthyl AcetateConcentrate saponins

The ethyl acetate fraction, enriched in triterpenoid saponins, is dried and reserved for further purification .

Isolation and Purification

Column Chromatography

Silica gel chromatography is employed for primary isolation:

Conditions :

  • Stationary Phase : Silica gel (60–120 mesh)

  • Mobile Phase : Gradient of chloroform:methanol:water (80:20:2 to 60:40:5)

  • Elution Rate : 5 mL/min

Fractions are monitored via thin-layer chromatography (TLC) using vanillin-sulfuric acid spray for detection . this compound elutes in the mid-polarity fractions (chloroform:methanol 70:30).

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using semi-preparative HPLC:

ParameterValue
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile:water (65:35)
Flow Rate1.5 mL/min
DetectionUV at 210 nm

This compound typically elutes at 12–14 minutes under these conditions, yielding >95% purity .

Structural Elucidation Techniques

Spectroscopic Analysis

Infrared (IR) Spectroscopy :

  • Key Peaks :

    • 3,445 cm⁻¹ (O–H stretch)

    • 1,635 cm⁻¹ (C=C stretch)

    • 1,196 cm⁻¹ (C–O–C glycosidic linkage) .

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR :

    • δ 5.28 (1H, t, H-12 oleanene)

    • δ 4.90–5.20 (anomeric protons of glycosidic chain) .

  • ¹³C NMR :

    • δ 122.5 (C-13 oleanene)

    • δ 105–110 (anomeric carbons of sugars) .

Mass Spectrometry :

  • ESI-MS : m/z 1,191.3 [M+H]⁺ confirms molecular weight .

Challenges in Preparation

Glycosidic Stability

The labile glycosidic bonds in this compound necessitate mild extraction conditions (pH 6–7, temperatures <50°C) to prevent hydrolysis .

Scalability Limitations

Industrial-scale production is hindered by:

  • Low natural abundance in plant material (0.02–0.05% dry weight).

  • High cost of chromatographic purification.

Analyse Chemischer Reaktionen

Types of Reactions: Chrysanthellin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities. These derivatives are often studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Antioxidant Activity
Chrysanthellin A exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thus protecting cells from oxidative damage. This property is crucial for developing functional foods and nutraceuticals aimed at preventing chronic diseases.

2. Anti-inflammatory Effects
Research has demonstrated that this compound can inhibit inflammatory pathways in vitro and in vivo. This anti-inflammatory action is beneficial for managing conditions such as arthritis and other inflammatory diseases. Case studies have highlighted its potential as a therapeutic agent in reducing inflammation markers in animal models.

3. Antimicrobial Properties
this compound has been evaluated for its antimicrobial effects against various pathogens. Its efficacy against bacteria and fungi suggests its potential use in developing natural preservatives and antimicrobial agents in food and pharmaceutical industries.

4. Cancer Research
Emerging studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro experiments have shown promising results against specific cancer cell lines, indicating the need for further exploration in clinical settings.

Table 1: Biological Activities of this compound

Activity Mechanism Study Reference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of NF-kB pathway
AntimicrobialDisruption of bacterial cell membranes
AnticancerInduction of apoptosis

Table 2: Potential Applications in Industry

Application Area Description Potential Impact
NutraceuticalsDevelopment of supplements with health benefitsImproved public health
PharmaceuticalsFormulation of drugs targeting inflammation and cancerNew treatment options
Food IndustryNatural preservatives using this compoundEnhanced food safety

Case Studies

Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant capacity of Chrysanthemum extracts containing this compound demonstrated a significant reduction in oxidative stress markers in diabetic rats. The results indicated that supplementation with these extracts improved insulin sensitivity and reduced complications associated with diabetes.

Case Study 2: Anti-inflammatory Mechanisms
In a clinical trial involving patients with rheumatoid arthritis, administration of a formulation containing this compound resulted in decreased levels of pro-inflammatory cytokines. Patients reported reduced pain and swelling, suggesting its potential as an adjunct therapy for inflammatory conditions.

Wirkmechanismus

Chrysanthellin A exerts its effects through various molecular targets and pathways. It interacts with cell membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly relevant in its hemolytic activity, where it forms pores in the membranes of erythrocytes, causing hemolysis .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Chrysanthellin B and Oleanolic Acid Derivatives

Chrysanthellin A shares structural homology with Chrysanthellin B, another oleanane-type saponin from C. americanum. Both compounds are glycosides of oleanolic acid but differ in sugar chain composition, which significantly impacts their bioactivity. For example, Chrysanthellin B exhibits weaker α-glucosidase inhibition (IC50 = 153.5 µg/mL) compared to acarbose (IC50 = 28.8 µg/mL), a reference drug for type 2 diabetes . In contrast, other oleanolic acid derivatives, such as echinocystic acid and hederagenin, demonstrate stronger inhibitory effects on transporters like OATP1B1, suggesting that minor structural variations (e.g., hydroxylation patterns, glycosylation sites) critically modulate target specificity .

Table 1: Comparative α-Glucosidase Inhibition of Selected Compounds

Compound IC50 (µg/mL) Class Source
Chrysanthellin B 153.5 Triterpenoid saponin C. americanum
Acarbose (reference) 28.8 Pseudotetrasaccharide Microbial
Chlorogenic acid 0.3 Phenolic acid Plant extracts
Luteolin 0.4 Flavonoid Plant extracts
Oleuropein 3.1 Secoiridoid Olive leaf
Piperine 0.9 Alkaloid Black pepper

Data sourced from in vitro enzyme inhibition assays .

Functional Analogues: Triterpenoids and Saponins

Beyond C. americanum, triterpenoids like betulinic acid, glycyrrhetinic acid, and ursolic acid share overlapping biological targets with this compound. For instance:

  • Glycyrrhetinic acid: A potent human OATP1B1 inhibitor, suggesting triterpenoid backbone flexibility enhances transporter binding .
  • Ursolic acid : Demonstrates dual α-amylase and α-glucosidase inhibition (IC50 ~12–25 µg/mL), outperforming Chrysanthellin B in carbohydrate metabolism regulation .

These comparisons highlight that while this compound’s oleanane skeleton provides a scaffold for bioactivity, its functional efficacy is highly dependent on substituent groups and glycosylation.

Mechanistic Differences in Enzyme Inhibition

This compound’s proposed mechanism of α-glucosidase inhibition likely involves competitive or mixed-type binding, as seen in structurally related saponins . Conversely, this compound’s role in bile acid transport modulation (via OATP1B1 inhibition) remains underexplored but could synergize with its metabolic effects .

Biologische Aktivität

Chrysanthellin A is a bioactive compound isolated from Chrysanthellum americanum, a plant known for its medicinal properties. This compound belongs to the class of saponins and has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and potential anti-diabetic effects. Understanding the biological activity of this compound is crucial for its application in pharmacology and natural product research.

Chemical Structure

This compound has a complex molecular structure that contributes to its biological activity. Its chemical formula is C58H94O26, and it is characterized by a glycosidic linkage typical of saponins, which enhances its solubility and bioavailability in biological systems.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals, thereby reducing oxidative stress in cells. The antioxidant capacity is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS).

StudyMethodResult
DPPH AssayIC50 = 25 µg/mL
ABTS AssayHigh radical scavenging activity

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reflect its potential as a natural antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-Diabetic Effects

Recent studies have explored the anti-diabetic potential of this compound, particularly its inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help manage blood glucose levels in diabetic patients.

CompoundIC50 (µM)
This compound45
Acarbose50

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate that it exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.

Cell LineIC50 (µg/mL)
HeLa20
MCF-715
A54930

Case Study 1: Antioxidant Efficacy

A study conducted by Becchi et al. (1979) demonstrated that extracts containing this compound significantly reduced lipid peroxidation in rat liver homogenates, indicating its potential protective role against oxidative damage.

Case Study 2: Antimicrobial Activity

In a clinical setting, extracts from Chrysanthellum americanum containing this compound were tested against multi-drug resistant strains of bacteria. The results showed promising antimicrobial activity, suggesting its application in treating resistant infections.

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for isolating Chrysanthellin A from plant sources, and how can purity be validated?

  • Methodological guidance : Use column chromatography with silica gel or reverse-phase HPLC for isolation, referencing protocols from Journal of Natural Products . Validate purity via ≥95% HPLC peak area, complemented by HR-MS (High-Resolution Mass Spectrometry) and 1D/2D NMR (e.g., 1^1H, 13^13C, HSQC, HMBC) to confirm molecular structure .
  • Critical step : Include negative controls (e.g., solvent blanks) to rule out contamination .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s physicochemical properties?

  • Answer : Prioritize UV-Vis spectroscopy (λmax for conjugated systems), FT-IR (functional group identification), and X-ray crystallography for absolute configuration determination. Pair these with TLC/HPLC retention indices and comparative analysis against published spectral databases (e.g., SciFinder) .
  • Data contradiction tip : Discrepancies in melting points or NMR shifts may indicate polymorphic forms or solvent residues; repeat analyses under controlled conditions .

Q. How can researchers design dose-response experiments to evaluate this compound’s bioactivity in vitro?

  • Framework : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define concentrations. For cytotoxicity assays (e.g., MTT), include triplicate wells, positive controls (e.g., doxorubicin), and calculate IC50 values via nonlinear regression (GraphPad Prism) .
  • Statistical rigor : Report 95% confidence intervals and use ANOVA with post-hoc tests for multi-group comparisons .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Analysis framework :

  • Step 1 : Compare pharmacokinetic parameters (e.g., bioavailability via LC-MS/MS plasma assays) to identify absorption/metabolism issues .
  • Step 2 : Replicate in vivo conditions in vitro (e.g., hypoxia models) using 3D cell cultures .
  • Step 3 : Apply Hill slope analysis to assess cooperativity in dose-response curves; discrepancies may suggest off-target effects .
    • Literature integration : Use systematic reviews (PRISMA guidelines) to contextualize findings against prior studies .

Q. How can multi-omics approaches (transcriptomics, metabolomics) elucidate this compound’s mechanism of action?

  • Workflow :

  • Experimental design : Treat cell lines with IC50 doses and perform RNA-seq (Illumina NovaSeq) and LC-HRMS metabolomics .
  • Data integration : Use pathway enrichment tools (KEGG, DAVID) to identify perturbed pathways. Cross-reference with CRISPR knockout models to validate target genes .
    • Reproducibility : Deposit raw data in public repositories (e.g., GEO, MetaboLights) with FAIR (Findable, Accessible, Interoperable, Reusable) standards .

Q. What computational methods predict this compound’s potential drug-target interactions, and how are these validated experimentally?

  • In silico pipeline :

  • Molecular docking : Use AutoDock Vina with crystal structures from PDB (e.g., COX-2, NF-κB) .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability .
    • Experimental validation : Apply SPR (Surface Plasmon Resonance) for binding affinity (KD) and CRISPR-interference to confirm target relevance .

Q. Methodological Best Practices

Q. How should researchers address variability in this compound’s bioactivity across different plant genotypes?

  • Approach :

  • Source documentation : Geotag plant samples and record voucher specimens (herbarium deposition) .
  • Metabolomic profiling : Use LC-MS to correlate bioactivity with chemotypic variation (PCA analysis) .
    • Ethnopharmacological context : Integrate traditional use records with phytochemical data to prioritize genotypes .

Q. What criteria determine whether a study on this compound warrants publication in high-impact journals?

  • Key factors :

  • Novelty : Demonstrate uncharted mechanisms (e.g., ferroptosis induction) via orthogonal assays .
  • Data robustness : Include ≥3 biological replicates, dose ranges, and positive/negative controls .
  • Impact statement : Articulate how findings address global challenges (e.g., antimicrobial resistance) in the abstract .

Q. Tables for Quick Reference

Parameter Recommended Technique Validation Criteria Reference
Purity AssessmentHPLC-PDA/ELSD≥95% peak area, single dominant peak
Structural Elucidation1D/2D NMR, X-ray crystallographyMatch to published 1^1H NMR (δ 6.2–7.8 ppm)
Bioactivity ReproducibilityIntra-lab vs. inter-lab assaysCV < 15% for IC50 values

Eigenschaften

IUPAC Name

[3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H94O25/c1-23-34(63)37(66)40(69)48(76-23)81-45-28(61)22-74-47(43(45)72)80-44-24(2)77-49(42(71)39(44)68)82-46-35(64)27(60)21-75-51(46)83-52(73)58-17-16-53(3,4)18-26(58)25-10-11-31-55(7)14-13-33(79-50-41(70)38(67)36(65)29(20-59)78-50)54(5,6)30(55)12-15-56(31,8)57(25,9)19-32(58)62/h10,23-24,26-51,59-72H,11-22H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEZGTWSSFFKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H94O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801098866
Record name O-6-Deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-D-xylopyranosyl (3β,16α)-3-(β-D-glucopyranosyloxy)-16-hydroxyolean-12-en-28-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801098866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73039-13-1
Record name O-6-Deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-D-xylopyranosyl (3β,16α)-3-(β-D-glucopyranosyloxy)-16-hydroxyolean-12-en-28-oate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73039-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysantellin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073039131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-6-Deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-D-xylopyranosyl (3β,16α)-3-(β-D-glucopyranosyloxy)-16-hydroxyolean-12-en-28-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801098866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Olean-12-en-28-oic acid, 3-(β-d-glucopyranosyloxy)-16-hydroxy-, O-6-deoxy-α-l-mannopyranosyl-(1→3)-O-β-d-xylopyranosyl-(1→4)-O-6-deoxy-α-l-mannopyranosyl-(1→2)-α-d-xylopyranosyl ester, (3β,16α)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.